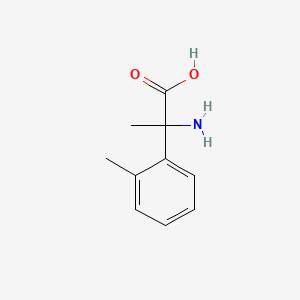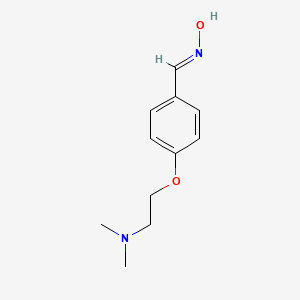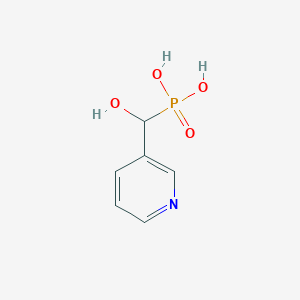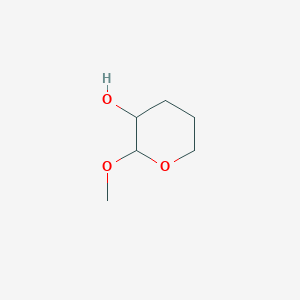![molecular formula C11H16N2O2 B12115860 Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(Dimethylamino)ethyl]amino]benzoesäure ist eine organische Verbindung mit der Summenformel C11H15NO2. Sie ist ein Derivat der Benzoesäure, bei dem die Carboxylgruppe durch eine Dimethylaminoethylgruppe substituiert ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[[2-(Dimethylamino)ethyl]amino]benzoesäure beinhaltet typischerweise die Reaktion von Benzoesäure mit 2-(Dimethylamino)ethylamin. Die Reaktion wird in der Regel in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphortrichlorid durchgeführt, um die Bildung der Amidbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft das Rückflussieren der Reaktanten in einem geeigneten Lösungsmittel wie Dichlormethan oder Toluol.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von 4-[[2-(Dimethylamino)ethyl]amino]benzoesäure durch kontinuierliche Flussverfahren erreicht werden. Diese Verfahren beinhalten die Verwendung automatisierter Reaktoren, die eine präzise Steuerung der Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen gewährleisten. Dieses Verfahren erhöht die Ausbeute und Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[[2-(Dimethylamino)ethyl]amino]benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von primären Aminen führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Dimethylaminogruppe durch andere Nucleophile wie Halogenide oder Alkoxide ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium, Chromtrioxid in Essigsäure.
Reduktion: Lithiumaluminiumhydrid in Ether, Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Oxidation: Entsprechende Carbonsäuren.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Benzoesäurederivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-[[2-(Dimethylamino)ethyl]amino]benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet. Sie dient als Zwischenprodukt bei der Herstellung von Farbstoffen, Pharmazeutika und Agrochemikalien.
Biologie: Wird bei der Untersuchung von Enzyminhibition und Protein-Ligand-Wechselwirkungen eingesetzt. Sie dient als Modellverbindung, um das Verhalten ähnlicher Amide in biologischen Systemen zu verstehen.
Medizin: Auf ihre potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten, untersucht. Sie wird auch bei der Formulierung bestimmter topischer Medikamente verwendet.
Industrie: Bei der Herstellung von Polymeren, Harzen und Beschichtungen eingesetzt. Sie ist auch ein Bestandteil bei der Herstellung von UV-härtenden Tinten und Klebstoffen.
Wirkmechanismus
Der Mechanismus, durch den 4-[[2-(Dimethylamino)ethyl]amino]benzoesäure ihre Wirkungen ausübt, beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielen. Die Dimethylaminoethylgruppe kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Diese Wechselwirkung beinhaltet häufig Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Van-der-Waals-Kräfte. Die Verbindung kann verschiedene biochemische Pfade hemmen oder aktivieren, abhängig von ihrer Struktur und der Art des Zielmoleküls.
Wirkmechanismus
The mechanism by which benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]- exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target molecule.
Vergleich Mit ähnlichen Verbindungen
4-[[2-(Dimethylamino)ethyl]amino]benzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
4-(Dimethylamino)benzoesäure: Diese Verbindung fehlt die Ethylaminogruppe, was sie weniger vielseitig in Bezug auf chemische Reaktivität und biologische Aktivität macht.
4-[[2-(Methylamino)ethyl]amino]benzoesäure: Das Vorhandensein einer Methylaminogruppe anstelle einer Dimethylaminogruppe verändert ihre chemischen Eigenschaften und ihre Reaktivität.
4-[[2-(Ethylamino)ethyl]amino]benzoesäure: Die Ethylaminogruppe bietet im Vergleich zur Dimethylaminogruppe unterschiedliche sterische und elektronische Effekte, die ihre Wechselwirkungen mit molekularen Zielen beeinflussen.
4-[[2-(Dimethylamino)ethyl]amino]benzoesäure zeichnet sich durch ihre einzigartige Kombination von funktionellen Gruppen aus, die spezifische chemische und biologische Eigenschaften verleihen, die bei ihren Analoga nicht beobachtet werden.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethylamino]benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-7-12-10-5-3-9(4-6-10)11(14)15/h3-6,12H,7-8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JDNFIBUGHZDDOA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B12115782.png)


amine](/img/structure/B12115813.png)


![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)


![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)

